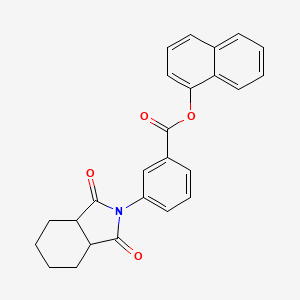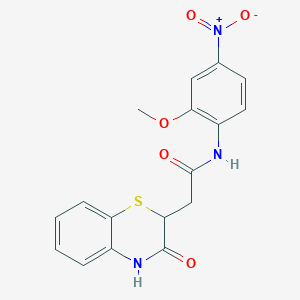
1-naphthyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Vue d'ensemble
Description
1-naphthyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as ND-646, and it is a selective inhibitor of the histone lysine methyltransferase SETD7. The inhibition of SETD7 has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.
Applications De Recherche Scientifique
ND-646 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The inhibition of SETD7 has been shown to have anti-proliferative effects in cancer cells, and it has also been shown to improve glucose homeostasis in diabetic mice. In addition, the inhibition of SETD7 has been shown to have cardioprotective effects in animal models of heart failure.
Mécanisme D'action
ND-646 is a selective inhibitor of the histone lysine methyltransferase SETD7. SETD7 is an enzyme that catalyzes the methylation of lysine 4 on histone H3, which is a modification that is associated with gene expression. The inhibition of SETD7 by ND-646 leads to a decrease in the methylation of histone H3 lysine 4, which in turn leads to changes in gene expression. The specific genes that are affected by the inhibition of SETD7 are still being studied.
Biochemical and Physiological Effects:
The inhibition of SETD7 by ND-646 has been shown to have several biochemical and physiological effects. In cancer cells, the inhibition of SETD7 leads to a decrease in cell proliferation and an increase in apoptosis. In diabetic mice, the inhibition of SETD7 leads to an improvement in glucose homeostasis and insulin sensitivity. In animal models of heart failure, the inhibition of SETD7 leads to a decrease in cardiac fibrosis and an improvement in cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
ND-646 has several advantages for lab experiments, including its high selectivity for SETD7 and its potency as an inhibitor. However, there are also some limitations to the use of ND-646 in lab experiments. One limitation is that it is a relatively new compound, and more research is needed to fully understand its effects. Another limitation is that it may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on ND-646. One area of research is to further investigate the specific genes and pathways that are affected by the inhibition of SETD7. Another area of research is to investigate the potential therapeutic applications of ND-646 in other diseases, such as neurodegenerative diseases and inflammatory diseases. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of ND-646, including its absorption, distribution, metabolism, and excretion in vivo.
Propriétés
IUPAC Name |
naphthalen-1-yl 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-23-20-12-3-4-13-21(20)24(28)26(23)18-10-5-9-17(15-18)25(29)30-22-14-6-8-16-7-1-2-11-19(16)22/h1-2,5-11,14-15,20-21H,3-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRXDRZOWNMNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3989321.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitrobenzoic acid hydrochloride](/img/structure/B3989327.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B3989334.png)

![ethyl 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B3989346.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)-N-propylbenzamide](/img/structure/B3989357.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B3989359.png)
![N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3989367.png)
![5-fluoro-2-{4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B3989375.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989384.png)
![N-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3989390.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3989407.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine hydrochloride](/img/structure/B3989412.png)